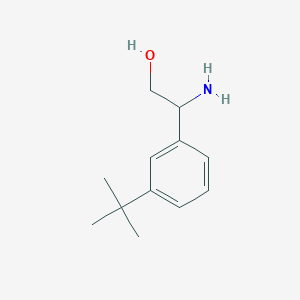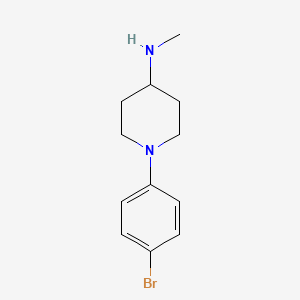
(R)-2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of an amino group, a bromine-substituted aromatic ring, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(5-bromo-2-methylphenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination to introduce a bromine atom at the 5-position of the aromatic ring.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the second carbon atom.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce a hydroxyl group at the first carbon atom.
Industrial Production Methods
Industrial production of (2R)-2-amino-2-(5-bromo-2-methylphenyl)ethan-1-ol may involve large-scale bromination, amination, and hydroxylation processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in (2R)-2-amino-2-(5-bromo-2-methylphenyl)ethan-1-ol can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a de-brominated or de-hydroxylated product.
Substitution: Formation of azide or nitrile derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-2-(5-bromo-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol: Similar structure but with bromine at the 4-position.
(2R)-2-Amino-2-(5-chloro-2-methylphenyl)ethan-1-ol: Chlorine instead of bromine.
(2R)-2-Amino-2-(5-bromo-2-ethylphenyl)ethan-1-ol: Ethyl group instead of methyl.
Uniqueness
(2R)-2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of a bromine atom at the 5-position. This configuration can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C9H12BrNO |
|---|---|
Molekulargewicht |
230.10 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(5-bromo-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-2-3-7(10)4-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
MVJPYQXTFCQFJK-VIFPVBQESA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)Br)[C@H](CO)N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Br)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


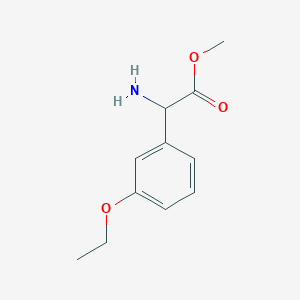

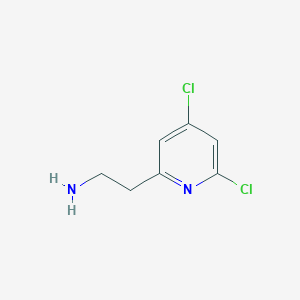
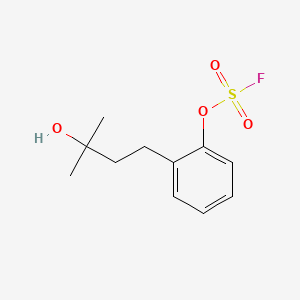
![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)
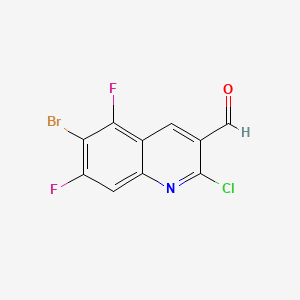
![6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13551161.png)
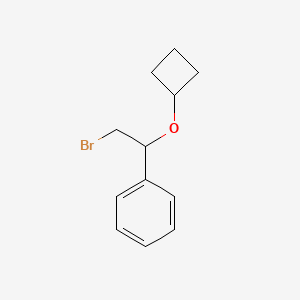
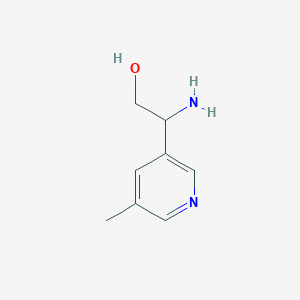
![1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)

![Methyl2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetatehydrochloride](/img/structure/B13551199.png)
